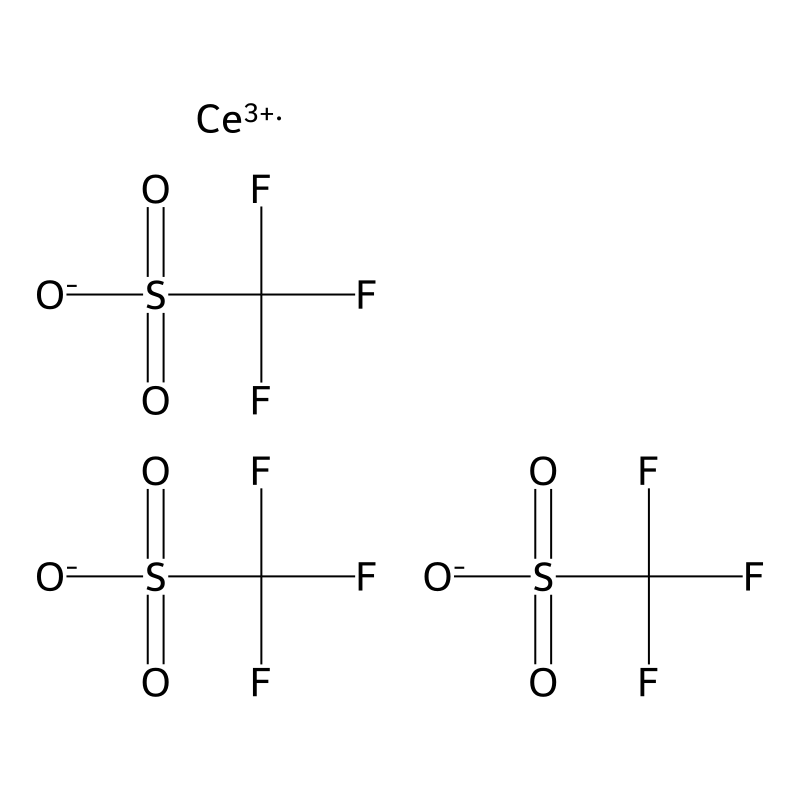

Cerium(III) Trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Cerium(III) triflate acts as a versatile Lewis acid catalyst in organic synthesis reactions. Its ability to activate various functional groups and its strong Lewis acidity make it suitable for a wide range of reactions, including:

The reusability of cerium(III) triflate makes it an attractive alternative to other Lewis acid catalysts in organic synthesis research.

Electrochemistry

Cerium(III) triflate demonstrates excellent conductivity and electrochemical stability. This makes it a valuable component in research related to:

Research efforts are ongoing to explore cerium(III) triflate's potential in designing high-performance energy storage devices.

Material Science

Cerium(III) triflate plays a role in material science research due to its ability to influence material properties. For instance, it can be used in:

Cerium(III) trifluoromethanesulfonate is an organometallic compound characterized by its molecular formula and a molecular weight of 587.31 g/mol. This compound appears as a hygroscopic solid that is soluble in water, making it suitable for various chemical applications, particularly in organic synthesis and pharmaceuticals . The compound is notable for its strong acidic properties due to the trifluoromethanesulfonate group, which enhances its reactivity in

Cerium(III) trifluoromethanesulfonate acts as a Lewis acid and is often utilized as a catalyst in organic transformations. It can facilitate reactions such as:

- Dehydration: It can promote the removal of hydroxyl groups from alcohols, especially in carbohydrate chemistry.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where it helps to activate substrates for further reaction pathways.

- Redox Reactions: Cerium(III) ions can be oxidized to cerium(IV), allowing it to function in redox chemistry .

Cerium(III) trifluoromethanesulfonate can be synthesized through several methods:

- Reaction with Trifluoromethanesulfonic Acid: Cerium(III) hydroxide or cerium(III) oxide can react with trifluoromethanesulfonic acid to form the salt:

- Solvothermal Methods: In some studies, solvothermal techniques have been employed to produce high-purity cerium trifluoromethanesulfonate under controlled temperature and pressure conditions .

Cerium(III) trifluoromethanesulfonate has several important applications:

- Catalyst in Organic Synthesis: Its ability to act as a Lewis acid makes it valuable for various organic reactions.

- Intermediate in Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its reactivity and solubility properties .

- Material Science: Its unique properties are explored in the development of new materials, particularly those requiring specific electronic or optical characteristics.

Cerium(III) trifluoromethanesulfonate shares similarities with several other organometallic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cerium(IV) Trifluoromethanesulfonate | Higher oxidation state, more oxidizing properties | |

| Lanthanum(III) Trifluoromethanesulfonate | Similar structure but different metal ion | |

| Yttrium Trifluoromethanesulfonate | Used in different catalytic applications |

Uniqueness

Cerium(III) trifluoromethanesulfonate is unique due to its specific combination of properties derived from both the cerium ion and the trifluoromethanesulfonate group. Its ability to act as a mild yet effective Lewis acid distinguishes it from other metal salts, making it particularly useful in organic synthesis where selective reactivity is required.